molecular formula C20H17F2NO3 B12414679 4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid

Cat. No.: B12414679
M. Wt: 357.3 g/mol
InChI Key: JQJNGAWEMYQJIQ-INIZCTEOSA-N
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Description

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes fluorine atoms, an oxane ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Oxane Ring: This step involves the formation of a carbon-oxygen bond, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the indole core play a crucial role in binding to these targets, modulating their activity. The oxane ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2-isopropoxyphenylboronic acid
  • 4-Bromo-2,6-difluoroaniline

Uniqueness

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid is unique due to its combination of fluorine atoms, an oxane ring, and an indole core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17F2NO3

Molecular Weight

357.3 g/mol

IUPAC Name

4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1

InChI Key

JQJNGAWEMYQJIQ-INIZCTEOSA-N

Isomeric SMILES

C1CCO[C@@H](C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F

Canonical SMILES

C1CCOC(C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3F)C(=CN4)C(=O)O)F

Origin of Product

United States

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